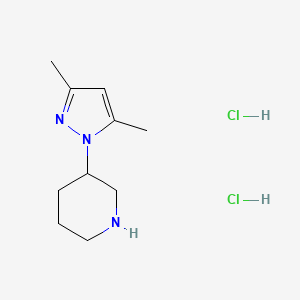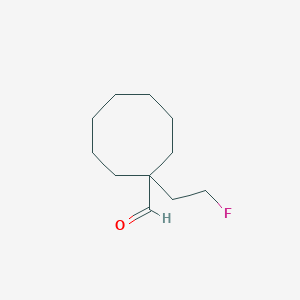
1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₉FO. It is characterized by a cyclooctane ring substituted with a fluoroethyl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctane and 2-fluoroethanol as the primary starting materials.
Reaction Conditions: The fluoroethyl group is introduced via a nucleophilic substitution reaction, where 2-fluoroethanol reacts with a suitable leaving group on the cyclooctane ring.
Aldehyde Formation: The aldehyde functional group is introduced through oxidation of the corresponding alcohol intermediate using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and controlled temperatures.
Scientific Research Applications
1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The fluoroethyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
1-(2-Fluoroethyl)cyclooctane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclooctane-1-carbaldehyde: Lacks the fluoroethyl group, resulting in different reactivity and properties.
1-(2-Chloroethyl)cyclooctane-1-carbaldehyde: Contains a chloroethyl group instead of a fluoroethyl group, which may lead to different chemical behavior and biological activity.
1-(2-Bromoethyl)cyclooctane-1-carbaldehyde:
The uniqueness of this compound lies in the presence of the fluoroethyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C11H19FO |
|---|---|
Molecular Weight |
186.27 g/mol |
IUPAC Name |
1-(2-fluoroethyl)cyclooctane-1-carbaldehyde |
InChI |
InChI=1S/C11H19FO/c12-9-8-11(10-13)6-4-2-1-3-5-7-11/h10H,1-9H2 |
InChI Key |
QBDFCRPMFDYZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)(CCF)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(4-Methylphenyl)ethyl]amino}butan-2-ol](/img/structure/B13276532.png)
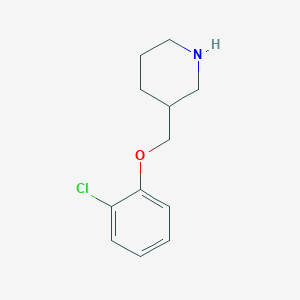
![[(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13276538.png)
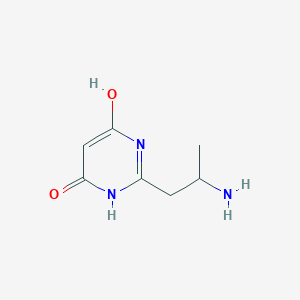
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B13276547.png)
![Methyl 2-{[(2-methylphenyl)methyl]amino}acetate](/img/structure/B13276552.png)


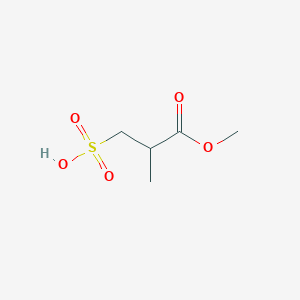
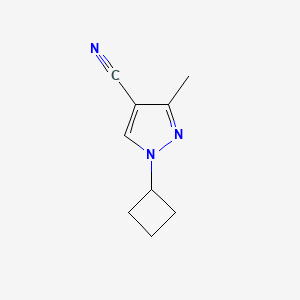
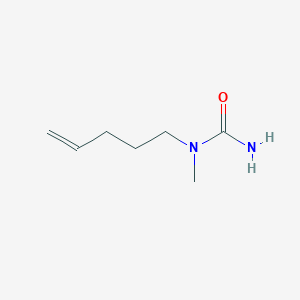
![N-[2-(Pyridin-2-yl)ethyl]oxan-4-amine](/img/structure/B13276581.png)

